molecular formula C19H20O4 B3023762 2'-Carboethoxy-3-(4-methoxyphenyl)propiophenone CAS No. 898775-62-7

2'-Carboethoxy-3-(4-methoxyphenyl)propiophenone

Cat. No. B3023762
CAS RN: 898775-62-7
M. Wt: 312.4 g/mol
InChI Key: KXZASPJIXIYLGV-UHFFFAOYSA-N
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Description

The compound 2'-Carboethoxy-3-(4-methoxyphenyl)propiophenone is a chemical entity that can be associated with various synthetic pathways and applications in organic chemistry. It is structurally related to phenolic compounds and ketones, which are often used as intermediates in the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple phenolic precursors. For instance, the synthesis of polyfunctionalized cis-decalins, which are structurally complex compared to 2'-Carboethoxy-3-(4-methoxyphenyl)propiophenone, involves a four-step process including oxidation, Diels-Alder reaction, olefination, and Cope rearrangement . Similarly, the synthesis of 4-(ω-chloroalkoxy)phenols from 4-methoxyphenol suggests the versatility of methoxyphenol derivatives in synthetic chemistry . These methods could potentially be adapted for the synthesis of 2'-Carboethoxy-3-(4-methoxyphenyl)propiophenone by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 2'-Carboethoxy-3-(4-methoxyphenyl)propiophenone would consist of a propiophenone backbone with a methoxy group on the phenyl ring and a carboethoxy group at the alpha position of the propiophenone. The presence of these functional groups would influence the reactivity and physical properties of the molecule. The synthesis of related compounds, such as 4-(p-methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarboxylic acid, involves the manipulation of methoxy and carboxylic acid functional groups, indicating the importance of functional group chemistry in molecular structure analysis .

Chemical Reactions Analysis

The chemical reactivity of 2'-Carboethoxy-3-(4-methoxyphenyl)propiophenone would be influenced by its functional groups. For example, the methoxy group could undergo demethylation or participate in electrophilic aromatic substitution reactions. The carboethoxy group could be involved in nucleophilic acyl substitution reactions. The synthesis of 2-carboethoxymethyl-6-methoxyindenone and its subsequent reactions to form dimers and adducts with 1,3-butadiene demonstrate the reactivity of carboethoxy and methoxy groups in similar compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2'-Carboethoxy-3-(4-methoxyphenyl)propiophenone would be characterized by its solubility, melting point, and stability under various conditions. The presence of the methoxy and carboethoxy groups would affect its polarity and hence its solubility in organic solvents. The stability of related compounds under photochemical and acid-catalyzed conditions has been studied, as in the case of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one, which undergoes rearrangements upon irradiation and acid treatment . These studies provide insights into the stability and behavior of similar compounds under different conditions.

Safety and Hazards

Safety precautions should be taken when handling 2’-Carboethoxy-3-(4-methoxyphenyl)propiophenone. It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting it in eyes, on skin, or on clothing . It should be stored away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

ethyl 2-[3-(4-methoxyphenyl)propanoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-3-23-19(21)17-7-5-4-6-16(17)18(20)13-10-14-8-11-15(22-2)12-9-14/h4-9,11-12H,3,10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZASPJIXIYLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644264
Record name Ethyl 2-[3-(4-methoxyphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Carboethoxy-3-(4-methoxyphenyl)propiophenone

CAS RN

898775-62-7
Record name Ethyl 2-[3-(4-methoxyphenyl)-1-oxopropyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[3-(4-methoxyphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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